molecular formula C21H20I2N8O3 B11565198 4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11565198
M. Wt: 686.2 g/mol
InChI Key: PBLOEYCFLHXTOE-MSXFZWOLSA-N
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Description

4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a methoxyphenyl group, a nitrophenyl group, and a pyrrolidinyl group. The presence of iodine atoms and the methoxy group further contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,5-diiodo-2-methoxybenzyl chloride and a suitable nucleophile.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the methoxyphenyl derivative with hydrazine hydrate under reflux conditions.

    Substitution with the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-nitrophenylamine.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with amino groups replacing nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of functional groups such as nitro, methoxy, and iodine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-[(2Z)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C21H20I2N8O3

Molecular Weight

686.2 g/mol

IUPAC Name

2-N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20I2N8O3/c1-34-18-13(10-14(22)11-17(18)23)12-24-29-20-26-19(27-21(28-20)30-8-2-3-9-30)25-15-4-6-16(7-5-15)31(32)33/h4-7,10-12H,2-3,8-9H2,1H3,(H2,25,26,27,28,29)/b24-12-

InChI Key

PBLOEYCFLHXTOE-MSXFZWOLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4

Origin of Product

United States

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